1,7-Diphenyl-5-hydroxy-1-heptene-3-one
Overview
Description
1,7-Diphenyl-5-hydroxy-1-heptene-3-one is a natural product found in Alnus sieboldiana with data available.
Biological Activity
1,7-Diphenyl-5-hydroxy-1-heptene-3-one (commonly referred to as DPH) is a synthetic compound belonging to the chalcone family, which is recognized for its diverse biological activities. With a molecular formula of , this compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
Molecular Structure and Properties
The molecular structure of DPH consists of 19 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. Key physical properties include:
- Density :
- Boiling Point : at
- Flash Point :
- Molar Volume :
DPH exhibits its biological effects primarily through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and cancer progression. It has been shown to:
- Inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
- Reduce levels of reactive oxygen species (ROS), thereby mitigating oxidative stress.
- Induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models .
Anti-Neuroinflammatory Effects
Recent studies have highlighted the anti-neuroinflammatory properties of DPH analogs. For instance, a series of synthesized compounds based on DPH demonstrated significant inhibition of nitric oxide (NO) release in LPS-stimulated BV2 microglia cells. Compounds with methoxy substitutions exhibited higher anti-neuroinflammatory activity compared to their counterparts without these groups .
Case Studies
-
In Vitro Studies :
- DPH and its derivatives have shown potent cytotoxic effects against various tumor cell lines in vitro, with some compounds exhibiting over 66% inhibition of cell growth at specific concentrations .
- The study indicated that structural modifications, particularly the introduction of methoxy groups, significantly enhanced biological activity.
- In Vivo Studies :
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Density | |
Boiling Point | |
Flash Point | |
Molar Volume |
Future Directions
Research into DPH is ongoing, with several potential avenues for future exploration:
- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic formulations.
- Combination Therapies : Evaluating the efficacy of DPH in combination with other chemotherapeutic agents to enhance anticancer effects.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anti-inflammatory and anticancer activities.
Properties
IUPAC Name |
(E)-5-hydroxy-1,7-diphenylhept-1-en-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,19,21H,12,14-15H2/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAINJWTDRNZIJ-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)C=CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(CC(=O)/C=C/C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347061 | |
Record name | (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-00-5 | |
Record name | (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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